molecular formula C22H27NO B4812781 4-[Di(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol CAS No. 5230-23-9

4-[Di(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol

Cat. No.: B4812781
CAS No.: 5230-23-9
M. Wt: 321.5 g/mol
InChI Key: SBHJPMYOYWORPO-UHFFFAOYSA-N
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Description

4-[Di(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol is an organic compound with the molecular formula C22H27NO It is characterized by the presence of a diphenylbutynol structure with a di(propan-2-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Di(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol typically involves the reaction of 1,1-diphenyl-2-propyn-1-ol with di(propan-2-yl)amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[Di(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Di(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Di(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Similar Compounds

  • 4-[Di(propan-2-yl)amino]benzonitrile
  • 4-[Di(propan-2-yl)amino]-1-thiophen-3-ylbutan-1-one
  • 4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid
  • 4-[Di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide

Uniqueness

4-[Di(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol is unique due to its specific structural features, such as the presence of both a diphenylbutynol and a di(propan-2-yl)amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[di(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c1-18(2)23(19(3)4)17-11-16-22(24,20-12-7-5-8-13-20)21-14-9-6-10-15-21/h5-10,12-15,18-19,24H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHJPMYOYWORPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365479
Record name 4-[Di(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664147
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5230-23-9
Record name 4-[Di(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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